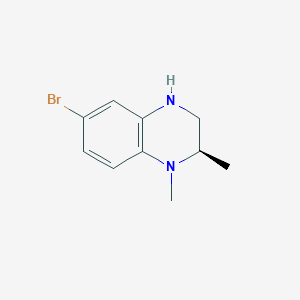
(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound that belongs to the class of tetrahydroquinoxalines This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 1st and 2nd positions on the tetrahydroquinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted tetrahydroquinoxalines depending on the nucleophile used.
Oxidation Reactions: Quinoxaline derivatives are the major products.
Reduction Reactions: The major product is the hydrogenated tetrahydroquinoxaline.
Scientific Research Applications
(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroquinoxaline ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1,2,3,4-tetrahydroquinoxaline: Lacks the methyl groups at the 1st and 2nd positions.
1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline: Lacks the bromine atom at the 6th position.
6-chloro-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline: Has a chlorine atom instead of a bromine atom at the 6th position.
Uniqueness
(2R)-6-bromo-1,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to the specific combination of the bromine atom and the two methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13BrN2 |
|---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
(3R)-7-bromo-3,4-dimethyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C10H13BrN2/c1-7-6-12-9-5-8(11)3-4-10(9)13(7)2/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1 |
InChI Key |
NKTPXXRSMRDZKX-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CNC2=C(N1C)C=CC(=C2)Br |
Canonical SMILES |
CC1CNC2=C(N1C)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















